- Facile conversion of tetrahydropyranyl and silyl ethers into esters using acid chlorides and zinc chloride, Synthetic Communications, 1986, 16(6), 659-65

Cas no 94-47-3 (Phenethyl benzoate)

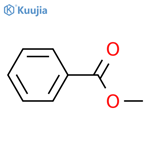

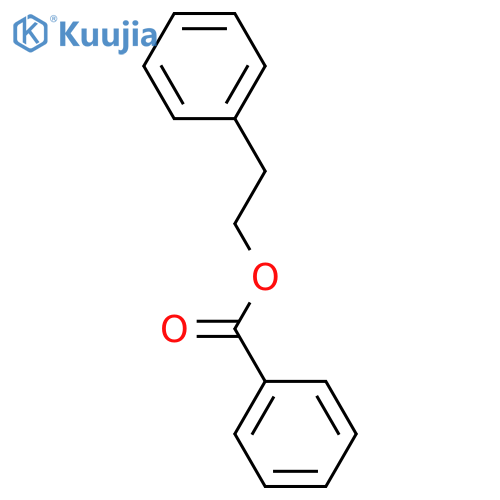

Phenethyl benzoate structure

商品名:Phenethyl benzoate

CAS番号:94-47-3

MF:C15H14O2

メガワット:226.270464420319

CID:805427

Phenethyl benzoate 化学的及び物理的性質

名前と識別子

-

- Phenethyl benzoate

- 2-phenylethyl benzoate

- Benzoic acid,2-phenylethyl ester

- B-PHENYLETHYL BENZOATE

- Benzoic acid, phenethyl ester (7CI, 8CI)

- Phenethyl alcohol, benzoate (6CI)

- Benzylcarbinyl benzoate

- Finsolv SUN

- NSC 24096

- Phenylethyl benzoate

- X-Tend 226

- β-Phenethyl benzoate

- β-Phenylethyl benzoate

-

- インチ: 1S/C15H14O2/c16-15(14-9-5-2-6-10-14)17-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2

- InChIKey: OSORMYZMWHVFOZ-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C=CC=CC=1)OCCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 226.09900

- どういたいしつりょう: 226.09938

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 225

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 26.3

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 密度みつど: 1.093 g/mL at 25 °C(lit.)

- ふってん: 182 °C12 mm Hg(lit.)

- フラッシュポイント: >230 °F

- 屈折率: n20/D 1.56(lit.)

- PSA: 26.30000

- LogP: 3.08610

- FEMA: 2860 | PHENETHYL BENZOATE

Phenethyl benzoate セキュリティ情報

- WGKドイツ:2

- RTECS番号:DH6288000

Phenethyl benzoate 税関データ

- 税関コード:2916310090

- 税関データ:

中国税関コード:

2916310090概要:

2916310090他の安息香酸及びその塩及びエステル。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

2916310090他の安息香酸及びその塩類及びエステル類。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.一般関税:30.0%

Phenethyl benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P2893-500G |

Phenethyl Benzoate |

94-47-3 | >98.0%(GC) | 500g |

¥990.00 | 2024-04-15 | |

| TRC | P296015-250000mg |

Phenethyl Benzoate |

94-47-3 | 250g |

$184.00 | 2023-05-17 | ||

| TRC | P296015-50g |

Phenethyl Benzoate |

94-47-3 | 50g |

$ 50.00 | 2022-06-03 | ||

| TRC | P296015-250g |

Phenethyl Benzoate |

94-47-3 | 250g |

$ 150.00 | 2022-06-03 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W286020-SAMPLE-K |

Phenethyl benzoate |

94-47-3 | natural, ≥98%, FG | 391.53 | 2021-05-17 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W286020-1KG-K |

Phenethyl benzoate |

94-47-3 | natural, ≥98%, FG | 1KG |

4698.46 | 2021-05-17 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W286001-1KG-K |

Phenethyl benzoate |

94-47-3 | ≥99%, FG | 1KG |

2044.01 | 2021-05-17 | |

| TRC | P296015-100000mg |

Phenethyl Benzoate |

94-47-3 | 100g |

$87.00 | 2023-05-17 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W286020-1KG-1kg |

Phenethyl benzoate |

94-47-3 | 98% | 1kg |

¥9163.89 | 2023-11-12 | |

| A2B Chem LLC | AI62822-5g |

Benzoic acid, 2-phenylethyl ester |

94-47-3 | >99%(GC) | 5g |

$18.00 | 2024-07-18 |

Phenethyl benzoate 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Zinc chloride

リファレンス

合成方法 2

合成方法 3

はんのうじょうけん

1.1 Catalysts: Molybdenum chloride oxide (MoCl2O2), (T-4)- Solvents: Dichloromethane ; rt; 30 min, rt

1.2 27 h, rt

1.3 Reagents: Water ; cooled

1.2 27 h, rt

1.3 Reagents: Water ; cooled

リファレンス

- Nucleophilic acyl substitutions of anhydrides with protic nucleophiles catalyzed by amphoteric, oxomolybdenum species, Journal of Organic Chemistry, 2005, 70(4), 1188-1197

合成方法 4

はんのうじょうけん

1.1 Catalysts: Bis(η5-2,4-cyclopentadien-1-yl)bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafl… ; 1 h, rt

リファレンス

- Air-stable titanocene bis(perfluorooctanesulfonate) as a new catalyst for acylation of alcohols, phenols, thiols, and amines under solvent-free condition, Journal of Organometallic Chemistry, 2010, 695(8), 1182-1188

合成方法 5

合成方法 6

合成方法 7

はんのうじょうけん

1.1 Catalysts: Zinc perchlorate hexahydrate Solvents: Diethyl ether ; 1 h, reflux; reflux → rt

1.2 Reagents: Sodium bicarbonate Solvents: Diethyl ether , Water ; 30 min, rt

1.2 Reagents: Sodium bicarbonate Solvents: Diethyl ether , Water ; 30 min, rt

リファレンス

- Zn(ClO4)2·6H2O as a powerful catalyst for a practical acylation of alcohols with acid anhydrides, European Journal of Organic Chemistry, 2003, (23), 4611-4617

合成方法 8

はんのうじょうけん

1.1 Catalysts: Bismuth triflate Solvents: Acetonitrile

リファレンス

- Efficient and selective conversion of trimethylsilyl and tetrahydropyranyl ethers to their corresponding acetates and benzoates catalyzed by bismuth(III) salts, Monatshefte fuer Chemie, 2002, 133(2), 189-193

合成方法 9

合成方法 10

はんのうじょうけん

1.1 Catalysts: Oxobis(2,4-pentanedionato-κO2,κO4)titanium Solvents: Xylene ; 15 h, reflux; reflux → rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

リファレンス

- Direct Atom-Efficient Esterification between Carboxylic Acids and Alcohols Catalyzed by Amphoteric, Water-Tolerant TiO(acac)2, Journal of Organic Chemistry, 2005, 70(21), 8625-8627

合成方法 11

はんのうじょうけん

1.1 Catalysts: Stereoisomer of octabutyldi-μ3-oxobis[μ-(thiocyanato-κN:κN)]bis(thiocyanato-κN)t…

リファレンス

- 1,1,3,3-Tetrabutyl-1,3-diisothiocyanatodistannoxane, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-7

合成方法 12

はんのうじょうけん

1.1 Catalysts: Bis(η5-2,4-cyclopentadien-1-yl)bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafl… ; 2.0 h, 80 °C

リファレンス

- Zirconocene bis(perfluorooctanesulfonate)s-catalyzed acylation of alcohols, phenols, thiols, and amines under solvent-free conditions, Catalysis Communications, 2009, 10(14), 1889-1892

合成方法 13

はんのうじょうけん

1.1 Reagents: 4-(Dimethylamino)pyridine Catalysts: 4,5-Dichloro-2-[(4-nitrophenyl)sulfonyl]-3(2H)-pyridazinone Solvents: Tetrahydrofuran ; 1 h, reflux

リファレンス

- An efficient and convenient esterification of carboxylic acids using 4,5-dichloro-2-[(4-nitrophenyl)sulfonyl]pyridazin-3(2H)-one, Bulletin of the Korean Chemical Society, 2004, 25(4), 501-505

合成方法 14

はんのうじょうけん

1.1 Catalysts: Zirconium(2+), triaquabis(η5-2,4-cyclopentadien-1-yl)-, 1,1,2,2,3,3,4,4,5,5,6,6,… ; 22 h, 85 °C

リファレンス

- Zirconocene-catalyzed direct (trans)esterification of acyl acids (esters) and alcohols in a strict 1 : 1 ratio under solvent-free conditions, Green Chemistry, 2017, 19(22), 5396-5402

合成方法 15

合成方法 16

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine Solvents: Trihexyl(tetradecyl)phosphonium bis(trifluoromethylsulfonyl)imide ; 10 min, 75 °C

1.2 12 h, 75 °C

1.2 12 h, 75 °C

リファレンス

- Scope and mechanistic insights into the use of tetradecyl(trihexyl)phosphonium bistriflimide: a remarkably selective ionic liquid solvent for substitution reactions, Chemistry - A European Journal, 2006, 12(36), 9314-9322

合成方法 17

合成方法 18

はんのうじょうけん

1.1 Reagents: Sodium nitrate , Sulfuric acid , Permanganic acid (HMnO4), potassium salt (1:1) Catalysts: Graphite (acidic) ; 0 - 20 °C; 7 h, 35 °C; 35 °C → rt

1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ; rt; 12 h, 35 °C; 35 °C → rt

1.3 Reagents: Hydrogen peroxide Solvents: Water

1.4 9 h, 100 °C

1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ; rt; 12 h, 35 °C; 35 °C → rt

1.3 Reagents: Hydrogen peroxide Solvents: Water

1.4 9 h, 100 °C

リファレンス

- Graphite oxide-catalyzed esterification and transesterification, Youji Huaxue, 2013, 33(8), 1839-1846

合成方法 19

合成方法 20

Phenethyl benzoate Raw materials

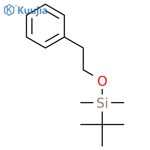

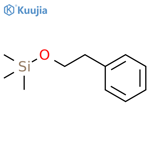

- Silane, (1,1-dimethylethyl)dimethyl(2-phenylethoxy)-

- Silane, trimethyl(2-phenylethoxy)-

- Methyl benzoate

- Benzoic acid

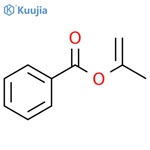

- 1-Propen-2-ol, benzoate

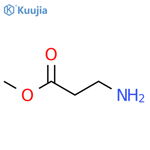

- Methyl 3-aminopropanoate

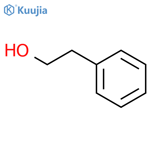

- 2-Phenylethanol

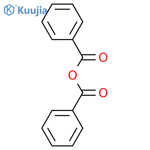

- Benzoic anhydride

- Benzoyl chloride

Phenethyl benzoate Preparation Products

Phenethyl benzoate 関連文献

-

Fangdong Hu,Jinghui Yang,Ying Xia,Chen Ma,Haiping Xia,Yan Zhang,Jianbo Wang Org. Chem. Front. 2015 2 1450

-

Bernd Herzog,Jochen Giesinger,Volker Settels Photochem. Photobiol. Sci. 2020 19 1636

-

Katarzyna Grubel,Gajendrasingh K. Ingle,Amy L. Fuller,Atta M. Arif,Lisa M. Berreau Dalton Trans. 2011 40 10609

-

4. Reactions of carbonyl compounds in basic solutions. Part 21. The mechanisms of the alkaline hydrolysis of substituted methyl 2-(2-oxopropyl)- and 2-(2-oxo-2-phenylethyl)-benzoates and 2-(2-acetylphenyl)- and 2-(2-benzoylphenyl)-acetates.Keith Bowden,Jane M. Byrne J. Chem. Soc. Perkin Trans. 2 1996 2203

-

Xitao Zhang,Sheng Zhang,Shihong Li,Xiujuan Feng,Yoshinori Yamamoto,Ming Bao Chem. Commun. 2022 58 2670

94-47-3 (Phenethyl benzoate) 関連製品

- 36207-13-3(Ethyl 4-ethylbenzoate)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:94-47-3)苯甲酸苯乙酯

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:94-47-3)Veratraldehyde

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ